8-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,8-dicarboxylate hydrochloride
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Overview
Description
8-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,8-dicarboxylate hydrochloride is a chemical compound with the CAS Number: 2094270-69-4 . It has a molecular weight of 305.8 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO4.ClH/c1-13(2,3)19-12(17)10-7-15-8-14(10)5-9(6-14)11(16)18-4;/h9-10,15H,5-8H2,1-4H3;1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 305.8 .Scientific Research Applications
Photochemical and Thermal Rearrangement of Oxaziridines
This study investigates the photochemical and thermal rearrangements of oxaziridines, providing evidence for stereoelectronic control theory. The research uses spirooxaziridine compounds to demonstrate how the rearrangement leads to specific lactam products, supporting the theory of stereoelectronic control in these chemical processes. The findings are significant for understanding the behavior of oxaziridines in various chemical environments, which could have implications for their application in synthetic chemistry and potentially in drug synthesis where such rearrangements are relevant (Lattes et al., 1982).
Synthesis of the Tropane Alkaloid (+)-Pseudococaine
This research outlines a synthetic approach to creating the tropane alkaloid (+)-pseudococaine, utilizing ring-closing iodoamination. The process involves the conversion of tert-butyl cycloheptene carboxylates to 8-azabicyclo[3.2.1]octane scaffolds, which are then further elaborated to produce (+)-pseudococaine hydrochloride. The methodology provides a new avenue for the synthesis of complex alkaloid structures, which are of interest in medicinal chemistry and drug development due to their biological activities (Brock et al., 2012).
Reaction of Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
This study reports on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products. The research provides insights into the reactivity of spirocyclic compounds with active methylene groups, which is relevant for the synthesis of biologically active heterocyclic compounds. Understanding these reaction pathways can aid in the development of new synthetic methods for heterocyclic chemistry (Moskalenko & Boev, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used to synthesize inhibitors for ketohexokinase (khk), nicotinamide phosphoribosyltransferase (nampt), and rho-associated protein kinase (rock) . These targets play crucial roles in metabolic processes, cellular energy production, and cell motility respectively .
Mode of Action
Based on its potential use in synthesizing inhibitors for khk, nampt, and rock , it can be inferred that it may interact with these targets to inhibit their function, leading to changes in the metabolic processes, energy production, and cell motility.
Biochemical Pathways
Given its potential use in synthesizing inhibitors for khk, nampt, and rock , it can be inferred that it may affect the pathways these targets are involved in
Properties
IUPAC Name |
8-O-tert-butyl 2-O-methyl 6-azaspiro[3.4]octane-2,8-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4.ClH/c1-13(2,3)19-12(17)10-7-15-8-14(10)5-9(6-14)11(16)18-4;/h9-10,15H,5-8H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZMBHHSKVFKRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCC12CC(C2)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2094270-69-4 |
Source
|
Record name | 8-tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,8-dicarboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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